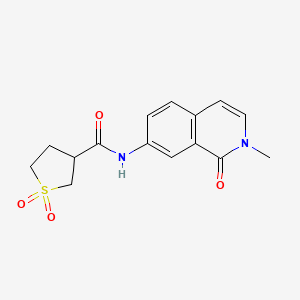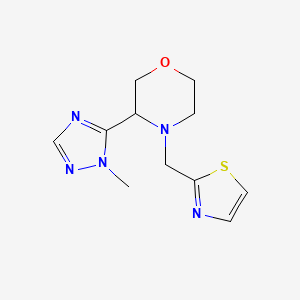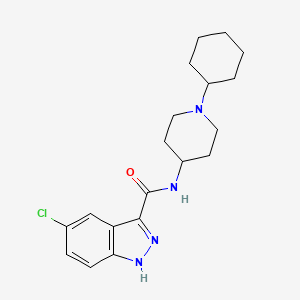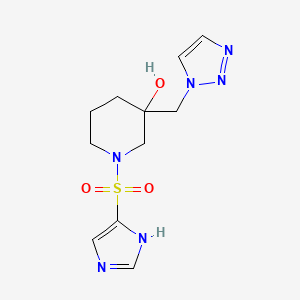
N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Isoquinoline Core: Starting with a suitable precursor, such as 2-methylisoquinoline, through a series of reactions including nitration, reduction, and cyclization.
Introduction of the Thiolane Ring: This step may involve the reaction of the isoquinoline derivative with a thiolane precursor under specific conditions to form the dioxothiolane ring.
Carboxamide Formation:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the isoquinoline core or the thiolane ring.
Reduction: Reduction reactions might target the carbonyl groups within the molecule.
Substitution: Various substitution reactions could occur, especially on the isoquinoline ring or the thiolane ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide may have various applications in scientific research, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structure and biological activity.
Biological Studies: Investigation of its effects on cellular processes and pathways.
Industrial Applications: Possible use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The isoquinoline core might interact with nucleic acids or proteins, while the thiolane ring could participate in redox reactions or binding interactions.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide: can be compared with other isoquinoline derivatives such as:
Uniqueness
The unique combination of the isoquinoline core and the dioxothiolane ring in this compound may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-methyl-1-oxoisoquinolin-7-yl)-1,1-dioxothiolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-17-6-4-10-2-3-12(8-13(10)15(17)19)16-14(18)11-5-7-22(20,21)9-11/h2-4,6,8,11H,5,7,9H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJWBZJXISFUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)C=C(C=C2)NC(=O)C3CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[4-Methoxy-1-(1,2-oxazol-3-ylmethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole](/img/structure/B6783518.png)
![3-(2-Methyl-1,2,4-triazol-3-yl)-4-[(5-propan-2-yl-1,2,4-oxadiazol-3-yl)methyl]morpholine](/img/structure/B6783525.png)
![2-methyl-1-[4-[(1R,6R)-6-methylcyclohex-3-ene-1-carbonyl]-1,4-diazepan-1-yl]propan-1-one](/img/structure/B6783538.png)

![5-chloro-N-[1-(2,5-dimethylpyrazol-3-yl)piperidin-3-yl]-1H-indazole-3-carboxamide](/img/structure/B6783562.png)
![2-(2-chlorothiophen-3-yl)oxy-N-[2-(1,4-oxazepan-4-yl)ethyl]acetamide](/img/structure/B6783570.png)
![N-methyl-N-[[(2R)-oxolan-2-yl]methyl]-2-propan-2-yloxypyridine-3-carboxamide](/img/structure/B6783573.png)
![(2-methyl-1H-imidazol-5-yl)-(3-oxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B6783584.png)
![N-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-5-oxaspiro[2.4]heptane-2-carboxamide](/img/structure/B6783594.png)
![(4-cyclopropyl-1,3-thiazol-5-yl)-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783595.png)

![spiro[2.4]heptan-2-yl-[3-(1H-1,2,4-triazol-5-yl)morpholin-4-yl]methanone](/img/structure/B6783600.png)
![3-cyclopropyl-5-[(2S,4R)-4-methoxy-1-naphthalen-1-ylsulfonylpyrrolidin-2-yl]-1H-1,2,4-triazole](/img/structure/B6783616.png)
